Quinoline-containing compounds are a cornerstone of antimalarial therapy. [] Structural similarities with tebuquine suggest that N-(2-ethyl-3-methyl-4-quinolinyl)-2-phenylacetamide might possess antimalarial properties. [] Modifications to the phenyl ring and exploration of N-oxide derivatives could enhance its potency and improve its pharmacokinetic profile. []
The presence of a 4-aryl-4,5-dihydro-3H-1,3-benzodiazepine core in some of the studied analogs, particularly those demonstrating antitetrabenazine activity, suggests that N-(2-ethyl-3-methyl-4-quinolinyl)-2-phenylacetamide might also possess antidepressant properties. [] Further investigation is needed to confirm this possibility and elucidate its mechanism of action.
Structurally similar compounds have shown affinity for sigma receptors, implicating N-(2-ethyl-3-methyl-4-quinolinyl)-2-phenylacetamide as a potential ligand for these receptors. [] Considering the involvement of sigma receptors in various neurological processes, this compound might be of interest for exploring novel therapeutic avenues for neurological disorders.
Several quinoline derivatives have demonstrated antimicrobial activity, particularly against Gram-positive bacteria. [] This suggests that N-(2-ethyl-3-methyl-4-quinolinyl)-2-phenylacetamide might also possess antimicrobial properties that could be further explored.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3